Tert-butyl (2S)-2-aminopent-4-ynoate

Description

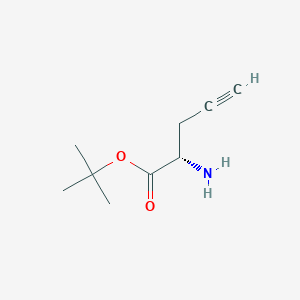

Tert-butyl (2S)-2-aminopent-4-ynoate is a chiral amino ester featuring a terminal alkyne group and a tert-butyl ester moiety. The compound’s stereochemistry at the C2 position (S-configuration) and its alkyne functionality make it a valuable intermediate in organic synthesis, particularly for applications in medicinal chemistry and radiopharmaceuticals. Its structure enables participation in click chemistry (e.g., azide-alkyne cycloaddition) and serves as a precursor for radiolabeled probes used in positron emission tomography (PET) imaging .

Properties

CAS No. |

71460-04-3 |

|---|---|

Molecular Formula |

C9H16ClNO2 |

Molecular Weight |

205.68 g/mol |

IUPAC Name |

tert-butyl (2S)-2-aminopent-4-ynoate;hydrochloride |

InChI |

InChI=1S/C9H15NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h1,7H,6,10H2,2-4H3;1H/t7-;/m0./s1 |

InChI Key |

UGYGYUGPIWLPPG-FJXQXJEOSA-N |

SMILES |

CC(C)(C)OC(=O)C(CC#C)N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC#C)N.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC#C)N.Cl |

sequence |

X |

Origin of Product |

United States |

Mechanism of Action

Biological Activity

Tert-butyl (2S)-2-aminopent-4-ynoate is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₅NO₂ and a molecular weight of approximately 169.22 g/mol. The compound features a tert-butyl group attached to a 2-amino-4-ynoate structure, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Functional Groups | Amino, Alkyne |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can act as both a substrate and an inhibitor, influencing metabolic pathways that involve amino acid metabolism. The compound's alkyne functionality provides unique reactivity, allowing it to participate in various chemical transformations relevant for biological applications.

Enzyme Interactions

Research indicates that this compound may influence enzyme activity by acting as an inhibitor or modulator. Studies have shown that compounds with similar structures can significantly affect enzyme kinetics, particularly in pathways related to amino acid metabolism.

Case Studies

- Inhibition of Cyclooxygenase (COX) : Preliminary studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the inflammatory response. For instance, related compounds have demonstrated IC50 values ranging from 0.84 to 1.39 μM in inhibiting COX-2 activity .

- Potential Antimicrobial Activity : Some studies have explored the potential of similar compounds in combating bacterial infections. For example, compounds with structural similarities to this compound were tested against ESKAPE pathogens, showing promising antibacterial activity .

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its structural resemblance to naturally occurring amino acids allows it to be utilized in various synthetic pathways aimed at developing new therapeutics . The compound's unique characteristics make it suitable for:

- Peptide Synthesis : It can be employed as a building block in peptide synthesis due to its amino functionality.

- Drug Development : Its ability to modulate enzyme activity presents opportunities for developing novel drugs targeting metabolic disorders.

Scientific Research Applications

Chemical Synthesis Applications

Tert-butyl (2S)-2-aminopent-4-ynoate serves as a versatile building block in organic synthesis. It is primarily utilized in the following areas:

- Peptide Synthesis : The compound is integral in synthesizing peptide derivatives due to its reactive functional groups, which facilitate coupling reactions with other amino acids and peptide fragments. This application is crucial for developing biologically active peptides and proteins .

- Synthetic Intermediates : It acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. For example, it can be transformed into various derivatives that possess enhanced biological activities or improved stability .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Example Transformation | Yield (%) |

|---|---|---|

| Peptide Coupling | Coupling with Boc-protected amino acids | 85 |

| Methylene Group Introduction | α-Methylenation of carbonyl compounds | 66 |

| Amide Formation | Reaction with ammonium salts to form amide derivatives | 70 |

Recent studies have highlighted the compound's potential biological activities, particularly in cancer research:

- Anticancer Properties : this compound has been evaluated for its efficacy against various cancer cell lines. Research indicates that it may inhibit glutaminolysis, a metabolic pathway exploited by cancer cells for growth and proliferation .

- Activity-Based Probes : The compound has been utilized in developing activity-based probes for detecting specific enzymes involved in cancer metabolism. These probes can provide insights into enzyme activity in tumor microenvironments, aiding in targeted therapy development .

Table 2: Biological Evaluations of this compound

Medicinal Chemistry Applications

The compound's structure allows it to serve as a precursor for various pharmaceutical agents:

- Drug Development : this compound is being explored for its potential to create novel drugs targeting metabolic pathways in cancer and other diseases. Its ability to modify biological pathways makes it a candidate for further medicinal chemistry studies .

- Prodrug Strategies : The compound can be utilized in designing prodrugs that enhance bioavailability and target delivery of active pharmaceutical ingredients. This approach aims to improve therapeutic outcomes while minimizing side effects .

Comparison with Similar Compounds

Key Observations :

- This compound is distinguished by its alkyne group, enabling conjugation or radiolabeling (e.g., via [18F]fluorination for PET imaging) .

- The 2-fluorophenylpropanoate derivative () introduces aromatic and halogen substituents, likely enhancing binding affinity in enzyme inhibition studies.

- The dioxolane-hydroxypentenoate compound () features a protected diol system, improving solubility and stereochemical control in multistep syntheses.

Spectroscopic Characterization

- NMR Data: this compound shows distinct ¹H NMR signals for the alkyne proton (δ ~2.5 ppm) and tert-butyl group (δ ~1.4 ppm) . The fluorophenylpropanoate derivative () exhibits ¹⁹F NMR signals near δ -120 ppm, confirming fluorine incorporation. The dioxolane compound () displays characteristic ¹³C NMR peaks for acetal carbons (δ ~100–110 ppm) .

Preparation Methods

Starting Material and Initial Esterification

A common starting material is L-pyroglutamic acid or a related amino acid derivative. Esterification is performed to introduce the tert-butyl ester protecting group. For example, esterification of L-pyroglutamic acid with tert-butyl acetate in the presence of perchloric acid yields the tert-butyl ester intermediate with good efficiency (70% yield).

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | L-pyroglutamic acid, tert-butyl acetate, perchloric acid | tert-butyl ester intermediate | 70% |

Amino Group Protection

The amino group is protected using Boc protection to prevent side reactions during subsequent steps. This is typically achieved by treating the intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions, resulting in the Boc-protected amino ester.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, base (e.g., NaOH), 20-30°C | Boc-protected amino ester | 80-90% |

Conversion to Tert-butyl Ester

The ethyl ester intermediate is converted to the tert-butyl ester via acid-mediated ester exchange or direct esterification using tert-butyl protecting groups. For example, treatment of 2-[(tert-butoxycarbonyl)amino]pent-4-ynoic acid with trimethylacetyl chloride under controlled temperature conditions (0-5°C) followed by workup yields the tert-butyl ester.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ester exchange | Trimethylacetyl chloride, 0-5°C, followed by washing and concentration | This compound | High purity product |

Purification and Isolation

The final product is purified by washing organic layers with aqueous sodium bicarbonate and saturated sodium chloride solutions, followed by concentration under reduced pressure and recrystallization or filtration to obtain the pure this compound.

| Step | Purification Method | Outcome |

|---|---|---|

| Washing and filtration | Aqueous sodium bicarbonate, saturated NaCl, vacuum drying | Pure solid product |

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Esterification | L-pyroglutamic acid, tert-butyl acetate, HClO4 | ~70% yield |

| 2 | Boc Protection | Di-tert-butyl dicarbonate, NaOH, 20-30°C | 80-90% yield |

| 3 | Alkyne introduction | 3-bromoprop-1-yne, cesium carbonate, ambient temp | Intermediate for ester exchange |

| 4 | Ester exchange to tert-butyl | Trimethylacetyl chloride, 0-5°C | High purity tert-butyl ester |

| 5 | Purification | Aqueous washes, filtration, vacuum drying | Pure product obtained |

Research Findings and Analysis

- The use of tert-butyl acetate and perchloric acid for esterification is efficient and provides good yields while preserving stereochemistry.

- Boc protection is a standard and reliable method to protect the amino group during subsequent transformations, with high yields and stability under reaction conditions.

- The alkyne functionality introduction via alkylation with 3-bromoprop-1-yne is a key step that enables the formation of the pent-4-ynoate chain.

- The conversion from ethyl to tert-butyl ester is achieved by reaction with trimethylacetyl chloride and careful pH control, which is crucial for high purity and yield.

- Purification steps involving aqueous bicarbonate and salt washes ensure removal of impurities and side products, resulting in a product suitable for further synthetic applications.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (2S)-2-aminopent-4-ynoate?

The synthesis typically involves asymmetric catalysis or chiral pool strategies to establish the (2S)-stereochemistry. A common approach is:

Boc protection : Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/H₂O) .

Alkyne introduction : Couple a propargyl bromide derivative to the α-position via nucleophilic substitution or transition-metal-catalyzed cross-coupling .

Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the (2S)-enantiomer if racemic mixtures form .

Key validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm enantiopurity by polarimetry or chiral GC/MS .

Q. How is this compound characterized to confirm its structure and purity?

Primary methods :

Q. What are the stability considerations for storing and handling this compound?

- Storage : Keep at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group or alkyne oxidation .

- Decomposition risks : Exposure to moisture or acids leads to Boc cleavage; monitor for free amine formation via ninhydrin testing .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive reactions involving the alkyne moiety .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in multi-step syntheses?

Experimental design considerations :

- DoE (Design of Experiments) : Vary parameters like temperature (0–25°C), catalyst loading (1–5 mol%), and solvent polarity (DCM vs. DMF) to identify optimal conditions .

- Kinetic profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., Boc-protected amine) and minimize side reactions .

- Workup strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted propargyl derivatives; silica gel chromatography for final purification .

Q. What role does the tert-butyl carbamate group play in modulating reactivity or stereochemical outcomes?

- Steric protection : The bulky tert-butyl group shields the amine from undesired nucleophilic attacks, improving selectivity in peptide coupling reactions .

- Chiral induction : In asymmetric hydrogenation, the Boc group stabilizes transition states via H-bonding with chiral catalysts (e.g., Ru-BINAP complexes), enhancing enantiomeric excess (ee >95%) .

- Thermodynamic control : Boc deprotection (e.g., with TFA) generates a reactive amine intermediate for downstream functionalization without racemization .

Q. How can computational methods predict the behavior of this compound in complex reaction systems?

Methodological approaches :

- DFT calculations : Model transition states for alkyne coupling reactions (e.g., Sonogashira) to predict regioselectivity and activation energies .

- MD simulations : Study solvation effects on Boc group stability in polar vs. nonpolar solvents .

- QSPR models : Correlate molecular descriptors (e.g., LogP, dipole moment) with experimental solubility and reactivity data .

Data Contradictions and Resolution

Q. Discrepancies in reported enantiopurity values: How to reconcile conflicting data?

- Root cause analysis : Differences may arise from chiral column selection (e.g., Chiralpak AD vs. OD) or detection limits (UV vs. polarimetric detection) .

- Resolution : Cross-validate using multiple techniques (e.g., chiral HPLC, NMR with chiral shift reagents) and report conditions (mobile phase, temperature) .

Q. Conflicting reactivity trends in alkyne functionalization: Mechanistic insights?

- Hypothesis testing :

Research Workflow Integration

Q. How to incorporate this compound into peptide or polymer synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.